Pyrrolo[2,3-d]pyrimidine derivative 24
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C24H23N5O4 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
N-[3-[[2-[4-(2-methoxyethoxy)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H23N5O4/c1-3-21(30)26-17-5-4-6-19(15-17)33-23-20-11-12-25-22(20)28-24(29-23)27-16-7-9-18(10-8-16)32-14-13-31-2/h3-12,15H,1,13-14H2,2H3,(H,26,30)(H2,25,27,28,29) |
Clave InChI |
GVVINAQSLGCCRZ-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC=C(C=C1)NC2=NC3=C(C=CN3)C(=N2)OC4=CC=CC(=C4)NC(=O)C=C |
Origen del producto |
United States |
Synthetic Methodologies for Pyrrolo 2,3 D Pyrimidine Derivatives
Strategies for the Construction of the Pyrrolo[2,3-d]pyrimidine Core
The assembly of the fused bicyclic system of pyrrolo[2,3-d]pyrimidines can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to more modern and efficient one-pot and catalytic methods.
Multi-step Synthetic Pathways
Classical approaches to the pyrrolo[2,3-d]pyrimidine core often involve the sequential construction of the pyrimidine (B1678525) and pyrrole (B145914) rings. A common strategy begins with a substituted pyrimidine, which is then elaborated to form the fused pyrrole ring. For instance, a typical multi-step synthesis might commence with a 2,4-diamino-6-hydroxypyrimidine. This starting material can undergo a series of reactions, including nitrosation, reduction, and subsequent cyclization with a suitable three-carbon synthon to forge the pyrrole ring.
Another well-established multi-step route involves the reaction of 2-aminopyrrole-3-carbonitriles with formic acid to yield pyrrolo[2,3-d]pyrimidin-4(3H)-ones. researchgate.net These intermediates can then be chlorinated with reagents like phosphorus oxychloride to produce 4-chloropyrrolo[2,3-d]pyrimidines, which are versatile precursors for further functionalization. researchgate.net A specific example involves the cyclization of 6-amino-2-methylpyrimidin-4(3H)-one to form 2-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then chlorinated and subjected to nucleophilic substitution to build more complex derivatives. nih.govchemspider.com
One-Pot Multicomponent Reaction Approaches
One notable one-pot approach involves the three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. nih.gov This method, catalyzed by tetra-n-butylammonium bromide (TBAB), provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidines with high yields. nih.gov While not directly producing derivative 24, this methodology showcases the power of MCRs in generating diverse libraries of related compounds.
A particularly relevant one-pot protocol for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the reaction of substituted 5-bromopyrimidin-4-amines with alkynes. researchgate.net This approach, often catalyzed by copper, allows for the direct construction of the pyrrolo[2,3-d]pyrimidine core in a single step. researchgate.net
| Catalyst | Reactants | Product Type | Reference |
| Tetra-n-butylammonium bromide (TBAB) | Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | nih.gov |
| Copper/6-methylpicolinic acid | Substituted 5-bromopyrimidin-4-amines, Alkynes | Pyrrolo[2,3-d]pyrimidine derivatives | researchgate.net |
Catalytic Methodologies for Core Synthesis
Catalysis plays a pivotal role in the modern synthesis of pyrrolo[2,3-d]pyrimidines, offering mild reaction conditions, high efficiency, and excellent functional group tolerance. Both copper and palladium catalysts have been extensively utilized in the construction of this heterocyclic system.
Copper-catalyzed reactions have proven to be a cost-effective and environmentally benign alternative to palladium-catalyzed methods for the synthesis of pyrrolo[2,3-d]pyrimidines. A significant advancement in this area is the copper-catalyzed coupling of substituted 5-bromopyrimidin-4-amines with terminal alkynes. researchgate.net This reaction, often facilitated by a ligand such as 6-methylpicolinic acid, proceeds in a one-pot manner to afford a variety of pyrrolo[2,3-d]pyrimidine derivatives in moderate to excellent yields. researchgate.net This methodology is directly applicable to the synthesis of the core structure of derivative 24.
Another copper-mediated approach involves the intramolecular carbocupration of N-alkynyl-5-iodo-6-sulfamido-pyrimidines. mdpi.com This process generates a metalated pyrrolo[2,3-d]pyrimidine intermediate that can be subsequently quenched with various electrophiles to introduce diversity. mdpi.com
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the synthesis and functionalization of heterocyclic compounds, including pyrrolo[2,3-d]pyrimidines.
The Buchwald-Hartwig amination is frequently employed to introduce amino substituents at various positions of the pyrrolo[2,3-d]pyrimidine scaffold. For instance, after constructing the core, a chloro-substituted pyrrolo[2,3-d]pyrimidine can be coupled with a wide range of amines to generate libraries of N-functionalized derivatives. mdpi.com This reaction is crucial for introducing the side chains necessary for the biological activity of many pyrrolo[2,3-d]pyrimidine-based inhibitors.
The Suzuki-Miyaura cross-coupling is another indispensable palladium-catalyzed reaction used to form carbon-carbon bonds. This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the pyrrolo[2,3-d]pyrimidine core. For example, an iodo- or bromo-substituted pyrrolo[2,3-d]pyrimidine can be coupled with a variety of boronic acids or their esters to afford C-C functionalized products. mdpi.com This strategy has been used in the synthesis of inhibitors of various kinases. mdpi.com
A previously reported synthesis of pyrrolo[2,3-d]pyrimidine derivatives utilized a Sonogashira reaction , a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, followed by a tandem cyclization. researchgate.net While effective, this two-step process often requires the use of costly and toxic palladium catalysts. researchgate.net
| Reaction | Catalyst System (Typical) | Bond Formed | Application in Pyrrolo[2,3-d]pyrimidine Synthesis | Reference |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)2) + Ligand (e.g., XPhos) | C-N | Introduction of amino substituents | mdpi.com |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh3)4) + Base | C-C | Introduction of aryl/heteroaryl groups | mdpi.com |
| Sonogashira Coupling | Pd catalyst (e.g., PdCl2(PPh3)2) + CuI | C-C (alkyne-aryl) | Precursor to pyrrole ring formation | researchgate.net |
Functionalization and Derivatization of the Pyrrolo[2,3-d]pyrimidine Scaffold
Once the core pyrrolo[2,3-d]pyrimidine ring system is assembled, further functionalization is often necessary to achieve the desired biological activity. The reactivity of the scaffold allows for modification at several positions.
The 4-position of the pyrrolo[2,3-d]pyrimidine ring is a common site for modification. As mentioned earlier, a 4-chloro derivative serves as a versatile intermediate for nucleophilic aromatic substitution reactions. Treatment with various amines, anilines, or other nucleophiles allows for the introduction of a wide array of substituents, significantly impacting the compound's properties. nih.gov
The pyrrole nitrogen (N-7) can also be functionalized, typically through alkylation or arylation reactions. This modification can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.
Furthermore, the pyrrole ring itself can be a target for functionalization. For example, halogenation at the C5 or C6 positions can introduce a handle for subsequent cross-coupling reactions, enabling the introduction of additional diversity. Palladium-catalyzed C6 arylation of pyrrolo[2,3-d]pyrimidine derivatives with arylboronic acids has been reported, demonstrating the feasibility of direct C-H functionalization on the scaffold.
The synthesis of amide-functionalized pyrrolo[2,3-d]pyrimidine derivatives often involves the initial formation of a carboxylic acid on the scaffold, which is then coupled with various amines using standard peptide coupling reagents like DCC and DMAP. nih.govchemspider.com
Introduction of Diverse Substituents at Key Positions
The potency and selectivity of a drug candidate are critically influenced by the nature and position of its substituents. In the context of LRRK2 inhibitors, including derivative 24, the strategic introduction of various chemical groups is a key aspect of the synthetic process. acs.org
General strategies for the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold often involve:
N-Alkylation: The nitrogen atoms of the pyrrole and pyrimidine rings can be alkylated to introduce a variety of substituents. mdpi.com
C-H Arylation: Direct arylation at specific carbon positions of the heterocyclic core allows for the introduction of aryl or heteroaryl groups, which can be crucial for target engagement.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. These reactions enable the attachment of a wide array of substituents to the scaffold. nih.gov
In the specific case of the pyrrolo[3,2-c]pyridine derivative 24, it is an analogue of a pyrrolo[2,3-d]pyrimidine compound (compound 18) and was synthesized to explore the impact of the scaffold's isomeric form on LRRK2 inhibition. acs.org The synthesis would have involved the initial construction of the core pyrrolo[3,2-c]pyridine ring system, followed by the introduction of the specific substituents that define derivative 24. While the exact synthetic route for derivative 24 is detailed within its primary research context, it would have drawn upon established methodologies for the synthesis of related heterocyclic systems.
A key aspect of the development of these inhibitors was the modification of substituents to enhance potency and selectivity. For instance, the introduction of a (2R)-2-methylpyrrolidin-1-yl group at a specific position of the core structure was found to be a significant breakthrough for potency. acs.org
| Compound | Core Scaffold | Key Substituent | LRRK2 G2019S cKi (nM) | Ligand Efficiency (LE) |
|---|---|---|---|---|
| 18 | Pyrrolo[2,3-d]pyrimidine | (2R)-2-methylpyrrolidin-1-yl | 0.7 | 0.66 |
| 19 | Pyrrolo[2,3-d]pyrimidine | (S)-2-methylpyrrolidin-1-yl | 212 | 0.48 |
| 24 | Pyrrolo[3,2-c]pyridine | Analogous to 18 | 2 | 0.63 |
Stereoselective Synthesis of Chiral Pyrrolo[2,3-d]pyrimidine Derivatives
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. The development of stereoselective synthetic methods is therefore crucial for producing single enantiomers of chiral drug candidates. As seen with compounds 18 and 19, the (R)-enantiomer was significantly more potent than the (S)-enantiomer, highlighting the importance of stereochemistry in the design of these LRRK2 inhibitors. acs.org
Common approaches to stereoselective synthesis in this context include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired molecule.
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction.
Chiral Resolution: Separating a racemic mixture of enantiomers into its individual components.
The synthesis of chiral pyrrolo[2,3-d]pyrimidine derivatives often involves the coupling of the heterocyclic core with a chiral amine or other chiral building blocks. acs.org This was a key strategy in the development of the LRRK2 inhibitors, where the introduction of a chiral amine substituent was a critical step. acs.org
Preparation of Bis- and Mono-Pyrrolo[2,3-d]pyrimidine Structures
While the focus here is on a monomeric derivative, it is worth noting that synthetic strategies have also been developed for the preparation of both bis- and mono-pyrrolo[2,3-d]pyrimidine structures. These larger molecules, where two pyrrolo[2,3-d]pyrimidine units are linked together, have been investigated for their potential as antiproliferative agents. The synthesis of such compounds often employs click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to connect the two heterocyclic units.
Green Chemistry Principles in Pyrrolo[2,3-d]pyrimidine Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce the environmental impact of chemical processes. In the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, several green approaches have been explored.
One notable example is the use of β-cyclodextrin as a catalyst in an aqueous medium. rsc.orgscispace.com This method offers several advantages, including:
Use of a renewable and biodegradable catalyst.
Replacement of volatile organic solvents with water.
Mild reaction conditions and high atom economy.
Reusability of the catalyst and reaction medium.
These green methodologies contribute to making the synthesis of this important class of compounds more sustainable.
Structural Elucidation Techniques Employed in Pyrrolo[2,3-d]pyrimidine Synthesis
The confirmation of the chemical structure of a newly synthesized compound is a critical step in the research and development process. A combination of spectroscopic techniques is typically employed for the structural elucidation of pyrrolo[2,3-d]pyrimidine derivatives and their isomers, including derivative 24. mdpi.comnih.gov
| Technique | Information Obtained | Relevance to Pyrrolo[2,3-d]pyrimidines |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their chemical environment. | Essential for confirming the core structure, the position and nature of substituents, and the stereochemistry of chiral centers. mdpi.comnih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern. | Confirms the molecular formula and can help to identify the compound. mdpi.comnih.gov |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Can confirm the presence of key functional groups such as amines, amides, and nitriles. nih.gov |
| X-ray Crystallography | Provides the precise three-dimensional structure of a molecule in its crystalline state. | Offers definitive proof of the molecular structure, including stereochemistry, and can provide insights into intermolecular interactions. acs.org |
In the development of the LRRK2 inhibitors, X-ray crystallography played a crucial role in understanding how the compounds bind to a surrogate kinase, which in turn guided the design of more potent and selective derivatives. acs.org
Biological Evaluation of Pyrrolo 2,3 D Pyrimidine Derivatives: Pre Clinical Investigations
Enzymatic Inhibition Studies of Pyrrolo[2,3-d]pyrimidine Derivatives
Pre-clinical investigations have focused on defining the selectivity and potency of pyrrolo[2,3-d]pyrimidine derivatives against various kinase families. The profile of derivative 24 reveals a targeted, yet specific, range of activity.
In the reviewed scientific literature, no specific data were found detailing the inhibitory activity of pyrrolo[2,3-d]pyrimidine derivative 24 against cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, CDK7, or CDK9. While other derivatives of the same core structure have shown activity against CDKs, the specific profile for derivative 24 remains uncharacterized in this context.
Research has identified that this compound exhibits activity against the Receptor Tyrosine Kinase (RTK) Ret . However, in studies aimed at optimizing potency and selectivity, derivative 24 was found to be less selective for Ret compared to subsequent, more advanced compounds in the same series acs.org. No specific inhibitory data for derivative 24 against other RTKs such as EGFR, Her2, VEGFR2, or CSF1R have been reported in the available literature.
This compound was specifically developed as part of a research program targeting Leucine-Rich Repeat Kinase 2 (LRRK2) , a large, multi-domain non-receptor tyrosine kinase acs.org. Mutations in the LRRK2 gene are associated with an increased risk of developing Parkinson's disease nih.gov. Derivative 24 served as a foundational structure for the synthesis of more advanced inhibitors with improved potency and selectivity acs.org. There is no available data on the inhibitory effect of derivative 24 on other non-receptor tyrosine kinases like the JAK or Src families, or PAK4.
In selectivity profiling, this compound demonstrated some level of inhibition against AMPK-related protein kinase 5 (ARK5) , also known as NUAK1. However, it was noted that subsequent optimized compounds showed higher selectivity, implying that the activity of derivative 24 against ARK5 was an off-target effect that was later engineered out of the series acs.org.
Table 1: Summary of Kinase Inhibition Profile for this compound
| Kinase Target | Family | Inhibition Noted | Summary of Findings |
| LRRK2 | Non-Receptor Tyrosine Kinase | Yes | Primary target of the inhibitor design program; served as a precursor for more potent derivatives. acs.org |
| Ret | Receptor Tyrosine Kinase | Yes | Exhibited inhibitory activity, but with lower selectivity compared to optimized compounds. acs.org |
| ARK5 (NUAK1) | Other (AMPK-related) | Yes | Off-target activity was observed; later compounds in the series showed improved selectivity. acs.org |
| CDKs | Serine/Threonine Kinase | N/A | No data available. |
| EGFR, Her2, VEGFR2, CSF1R | Receptor Tyrosine Kinase | N/A | No data available. |
| JAK family, Src family, PAK4 | Non-Receptor Tyrosine Kinase | N/A | No data available. |
The pyrrolo[2,3-d]pyrimidine nucleus is a well-established deaza-isostere of adenine (B156593), the nitrogenous base of ATP. This structural feature is fundamental to its mechanism of action. Compounds built on this scaffold, including derivative 24, are designed to act as ATP-competitive inhibitors .
This mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the target kinase. Research on derivative 24 and its successors focused on optimizing interactions within the hinge region of the LRRK2 ATP binding site to enhance potency and selectivity acs.org. By occupying this pocket, the inhibitor prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and inhibiting downstream signaling pathways.
Kinase Inhibition Profiling
Cellular Activity and Phenotypic Analysis of Pyrrolo[2,3-d]pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, recognized for its structural similarity to purines and its broad range of biological activities, particularly in the realm of oncology. nih.gov These compounds have been the focus of numerous studies aiming to develop novel therapeutic agents that can selectively target cancer cells and overcome resistance to existing treatments.
Antiproliferative Effects in In Vitro Cell Models
A primary characteristic of potential anticancer agents is their ability to inhibit the proliferation of cancer cells. Pyrrolo[2,3-d]pyrimidine derivatives have consistently demonstrated potent antiproliferative effects across a wide array of human cancer cell lines.
The cytotoxic activity of pyrrolo[2,3-d]pyrimidine derivatives is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and, by extension, their viability. Research has shown that the cytotoxic effects of these compounds are dose-dependent, with higher concentrations leading to greater inhibition of cell growth.
For instance, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, including compounds 5e, 5h, 5k, and 5l, exhibited promising cytotoxic effects against four different cancer cell lines with IC50 values (the concentration of a drug that inhibits a biological process by 50%) ranging from 29 to 59 µM. nih.gov Another study on novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties identified compound 10a as a highly potent agent against the PC3 prostate cancer cell line, with an IC50 value of 0.19 µM. nih.gov Similarly, compounds 10b and 9e showed strong cytotoxicity against MCF-7 breast cancer and A549 lung cancer cells, with IC50 values of 1.66 µM and 4.55 µM, respectively. nih.gov
Furthermore, tricyclic pyrrolo[2,3-d]pyrimidine-imines, specifically compounds 8f and 8g, demonstrated significant antitumor activity against the HT-29 colon cancer cell line, with IC50 values of 4.55 ± 0.23 and 4.01 ± 0.20 µM, respectively. mdpi.com These findings underscore the potent and dose-dependent cytotoxic nature of this class of compounds.
Table 1: Dose-Dependent Cytotoxicity (IC50) of Selected Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 10a | PC3 | Prostate Cancer | 0.19 | nih.gov |
| Compound 10b | MCF-7 | Breast Cancer | 1.66 | nih.gov |
| Compound 9e | A549 | Lung Cancer | 4.55 | nih.gov |
| Compound 8f | HT-29 | Colon Cancer | 4.55 ± 0.23 | mdpi.com |
| Compound 8g | HT-29 | Colon Cancer | 4.01 ± 0.20 | mdpi.com |
An essential aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to healthy, non-tumorigenic cells. Studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives, a closely related class, have shown selectivity. For example, compounds 6b, 6e, and 8d were screened for their cytotoxicity against breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cell lines, as well as normal fibroblast cells (WI-38). nih.gov The results indicated that these compounds were potent against the cancer cell lines, with a degree of selectivity over the normal cells. nih.gov This suggests that the pyrrolo[2,3-d]pyrimidine scaffold can be modified to enhance its therapeutic index.
Cell Cycle Regulation Studies
The cell cycle is a series of events that take place in a cell as it grows and divides. Cancer is often characterized by dysregulation of the cell cycle, leading to uncontrolled proliferation. Many anticancer drugs exert their effects by interfering with the cell cycle, causing arrest at specific phases and preventing cancer cells from replicating.
Flow cytometry analysis has been instrumental in elucidating the effects of pyrrolo[2,3-d]pyrimidine derivatives on cell cycle progression. Treatment of cancer cells with these compounds has been shown to induce cell cycle arrest at different phases.
For example, mechanistic investigations of compound 5k in HepG2 liver cancer cells revealed its ability to induce cell cycle arrest. nih.gov Specifically, treatment with compound 5k led to an increase in the percentage of cells in the G0/G1 phase and a decrease in the S and G2/M phases, indicating that the compound prevents cells from entering the DNA synthesis phase. nih.govnih.gov In contrast, a different study on a 7-H-pyrrolo[2,3-di]pyrimidine derivative in U251 glioma cells showed a significant increase in the proportion of cells in the G0/G1 phase and a decrease in the percentage of cells in the G2/M and S phases. sigmaaldrich.com
Yet another study on novel pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties found that these compounds caused cell cycle arrest at different stages in various cancer cell lines, contributing to their cytotoxic activity. nih.gov
Table 2: Effect of Pyrrolo[2,3-d]pyrimidine Derivatives on Cell Cycle Distribution
| Compound | Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| Compound 5k | HepG2 | Arrest at G0/G1 phase | nih.govnih.gov |
| 7-H-pyrrolo[2,3-di]pyrimidine derivative | U251 | Arrest at G0/G1 phase | sigmaaldrich.com |
| Urea-containing derivatives (e.g., 9e, 10a, 10b) | Various | Arrest at different stages | nih.gov |
Apoptosis Induction and Programmed Cell Death Pathways
Apoptosis, or programmed cell death, is a natural and essential process for removing old, damaged, or infected cells. Cancer cells often evade apoptosis, allowing them to survive and proliferate. A key strategy in cancer therapy is to induce apoptosis in malignant cells.
Pyrrolo[2,3-d]pyrimidine derivatives have been shown to be potent inducers of apoptosis. Mechanistic studies have revealed that these compounds can trigger apoptosis through various cellular pathways. For instance, the investigation of compound 5k in HepG2 cells demonstrated a notable increase in the expression of the pro-apoptotic proteins caspase-3 and Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The activation of caspases, a family of protease enzymes, is a hallmark of apoptosis.
Similarly, a study on a 7-H-pyrrolo[2,3-di]pyrimidine derivative showed that it induced apoptosis in U251 and U87 glioma cells. sigmaaldrich.com Flow cytometry analysis of novel pyrrolo[2,3-d]pyrimidine derivatives with urea moieties also confirmed that their cytotoxic activity is mediated by apoptosis, with a significant increase in the percentage of late apoptotic cells. nih.gov Western blot analysis further supported this, indicating that these compounds induce apoptosis through the intrinsic (mitochondrial) pathway. nih.gov
Caspase Activation and Bcl-2 Family Protein Modulation
The induction of apoptosis is a key mechanism for many anti-cancer therapies. Pyrrolo[2,3-d]pyrimidine derivatives have been shown to trigger this process through the activation of caspases, a family of proteases essential for the execution of apoptosis. For instance, studies on compound 4c , a specific pyrrolo[2,3-d]pyrimidine derivative, revealed its ability to induce apoptosis in colon cancer cells. This was evidenced by the cleavage of PARP, a substrate for activated caspases, and the activation of both caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively sci-hub.se.
The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The balance between these proteins often determines the cell's fate. Research on another derivative, compound 5k , has shown that it can modulate this balance in HepG2 liver cancer cells. Treatment with compound 5k led to a notable increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the activity of the anti-apoptotic protein Bcl-2 researchgate.net. This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis. Similarly, compound 4c was also found to upregulate Bax and downregulate Bcl-2 expression levels in colon cancer cells researchgate.net.
These findings suggest that a key component of the anti-cancer activity of these pyrrolo[2,3-d]pyrimidine derivatives is their ability to engage the intrinsic apoptotic pathway by activating caspases and favorably modulating the expression of Bcl-2 family proteins sci-hub.seresearchgate.netresearchgate.net.
Mitochondrial Apoptotic Pathway Involvement
The mitochondrial pathway, also known as the intrinsic pathway of apoptosis, is a critical route for programmed cell death. A number of pyrrolo[2,3-d]pyrimidine derivatives have been found to activate this pathway. The aforementioned modulation of Bcl-2 family proteins by compounds like 4c and 5k is a clear indication of mitochondrial involvement sci-hub.seresearchgate.netresearchgate.net. The upregulation of Bax can lead to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. This, in turn, triggers the activation of the caspase cascade.
Annexin V/Propidium Iodide Staining Analysis
To quantify the extent of apoptosis induced by pyrrolo[2,3-d]pyrimidine derivatives, researchers have employed Annexin V/Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic or necrotic cells.
Studies on compound 5k in HepG2 cells demonstrated a significant increase in the percentage of apoptotic cells following treatment researchgate.netnih.gov. Similarly, compound 2g , another pyrrolo[2,3-d]pyrimidine derivative, was shown to induce late apoptosis in MIA PaCa-2 pancreatic cancer cells nih.gov. Furthermore, treatment of Panc-1 pancreatic cancer cells with compound 7m also resulted in a notable increase in the population of apoptotic cells as determined by Annexin V/PI staining acs.org. Another derivative, compound 3i , was found to induce apoptosis in 26% of KB-3-1 cells after 48 hours of exposure mdpi.com.
These results, summarized in the table below, provide quantitative evidence of the pro-apoptotic activity of these compounds across various cancer cell lines.
| Compound | Cell Line | Effect | Reference |
| 5k | HepG2 | Increased apoptotic and necrotic cell distribution | nih.gov |
| 2g | MIA PaCa-2 | Induced late apoptosis | nih.gov |
| 7m | Panc-1 | Increased percentage of apoptotic cells | acs.org |
| 3i | KB-3-1 | 26% apoptotic cell death | mdpi.com |
Investigation of Other Cellular Responses
Beyond the induction of apoptosis, the anti-cancer potential of pyrrolo[2,3-d]pyrimidine derivatives has been explored through their effects on other critical cellular processes, including cell migration, invasion, and mechanisms of drug resistance.
Effects on Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Several pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory effects on these processes. For example, compound 31 , a PAK4 inhibitor with a pyrrolo[2,3-d]pyrimidine scaffold, significantly suppressed the migration and invasion of A549 lung cancer cells in wound healing and transwell assays acs.org.
Similarly, compound 59 , a potent Axl inhibitor, was shown to effectively suppress GAS6/AXL-mediated cancer cell invasion, migration, and wound healing at nanomolar concentrations researchgate.netnih.gov. These findings highlight the potential of this class of compounds to interfere with the metastatic cascade. The inhibition of key signaling pathways involved in cell motility, such as the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways, has been identified as a potential mechanism for these effects acs.org.
| Compound | Assay | Cell Line | Effect | Reference |
| 31 | Wound Healing | A549 | Significantly suppressed wound healing | acs.org |
| 31 | Transwell | A549 | Significantly inhibited cell migration and invasion | acs.org |
| 59 | Transwell | NCI-H1299 | Suppressed GAS6/AXL-mediated cancer cell invasion and migration | nih.gov |
| 59 | Wound Healing | - | Suppressed GAS6/AXL-mediated wound healing | researchgate.net |
Impact on Multidrug Resistance Mechanisms (e.g., MRP1 inhibition)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and it is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1). These transporters actively efflux a wide range of anti-cancer drugs from the cell, thereby reducing their efficacy.
Research has indicated that pyrrolo[2,3-d]pyrimidine derivatives could be promising candidates for overcoming MDR. Specifically, certain derivatives have been identified as novel inhibitors of MRP1 researchgate.net. By inhibiting the function of this efflux pump, these compounds could potentially restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. This suggests a dual role for some pyrrolo[2,3-d]pyrimidines, acting as both cytotoxic agents and MDR modulators.
Modulation of Specific Signaling Pathways (e.g., cAMP levels)
The cellular signaling network is complex, and various pathways can be targeted to achieve therapeutic effects. In addition to the pathways directly involved in apoptosis and migration, some pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their ability to modulate other signaling molecules, such as cyclic AMP (cAMP).
Evaluation of Other Pharmacological Activities of Pyrrolo[2,3-d]pyrimidine Derivatives
Beyond their well-documented roles in cancer and kinase inhibition, pyrrolo[2,3-d]pyrimidine derivatives have been investigated for a variety of other pharmacological effects. These explorations have revealed a broad spectrum of biological activities, highlighting the potential of this heterocyclic system in addressing diverse medical needs.
The emergence of drug-resistant microbial strains necessitates the continuous search for novel antimicrobial agents. Pyrrolo[2,3-d]pyrimidine derivatives have shown promise in this area, with several studies demonstrating their efficacy against various bacterial and fungal pathogens.
A study on the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives revealed significant antimicrobial properties. nih.gov Certain synthesized compounds exhibited excellent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.31 to 0.62 mg/mL, which was notably better than the standard drug fluconazole (B54011) (MIC 1.5 mg/mL). nih.gov Furthermore, some derivatives displayed potent antibacterial activity against Staphylococcus aureus, with an MIC of 0.31 mg/mL, surpassing the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.gov The structure-activity relationship suggests that the presence and nature of substituents on the pyrrolo[2,3-d]pyrimidine core play a crucial role in determining the antimicrobial spectrum and potency. researchgate.netnih.gov Another study highlighted that pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives could effectively inhibit the growth of tested bacterial strains, with some compounds showing equipotent or even greater efficacy than cefotaxime (B1668864) against specific bacteria. nih.gov
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines 3b,c, 7e | Staphylococcus aureus | 0.31 mg/mL | nih.gov |
| Pyrrolo[2,3-d]pyrimidines 3a-d, 7a,e, 11d | Candida albicans | 0.31-0.62 mg/mL | nih.gov |
| Pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivative 9d | Various bacteria | 4–10 μmol L–1 | nih.gov |
The structural similarity of the pyrrolo[2,3-d]pyrimidine nucleus to purines makes it a prime candidate for the development of antiviral agents, particularly those targeting viral polymerases and other enzymes involved in nucleic acid synthesis. researchgate.net Research has shown that derivatives of this scaffold can exhibit significant antiviral activity against a range of viruses.
Notably, certain pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. researchgate.netresearchgate.net Structure-activity relationship studies have indicated that modifications at the C2 and C4 positions of the pyrimidine (B1678525) ring are critical for anti-BVDV activity. researchgate.net For instance, compounds with a hydrogen atom or a trichloromethyl group at C2, and chlorine, sulfur, pyrrolidine, or methoxy (B1213986) groups at C4 showed high activity. researchgate.net Furthermore, novel pyrrolopyrimidine derivatives have been synthesized and evaluated for their activity against gastroenteric viruses like Rotavirus and Coxsackievirus B4, with several compounds exhibiting significant antiviral effects. nih.gov The discovery of a 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine compound as a Zika virus (ZIKV) inhibitor has spurred further investigation into this scaffold for developing antiviral agents against flaviviruses. mdpi.com
| Compound Class | Virus | Key Findings | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine derivatives | Bovine Viral Diarrhea Virus (BVDV) | Substitutions at C2 and C4 are critical for activity. | researchgate.net |
| Pyrrolopyrimidine derivatives 2a, 2d, 5a, 5c, 5d, 7b, 7j, 7n, 14b, 14c, 14e, 14f | Rotavirus Wa strain, Coxsackievirus B4 | Exhibited significant antiviral activity. | nih.gov |
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Zika Virus (ZIKV), Dengue Virus (DENV) | Identified as promising antiviral agents. | mdpi.com |
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a key area of research. Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their potential to modulate inflammatory pathways. nih.govnih.govrsc.org
Studies have shown that certain pyrrolo[2,3-d]pyrimidine analogs can exhibit significant in vivo anti-inflammatory activities. researchgate.net For example, specific derivatives were found to have anti-inflammatory effects comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. nih.govresearchgate.net The mechanism of action is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.gov Structure-activity relationship studies revealed that converting 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives, which were inactive, to their 4-hydrazino counterparts led to the emergence of anti-inflammatory activity in some compounds. researchgate.net Further modifications, such as the introduction of a 4-methoxyphenyl (B3050149) group, were also found to be beneficial for activity. researchgate.net
| Compound Class/Derivative | Activity | Key Findings | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine derivatives 2b, 7b, 7d, 9b | Good anti-inflammatory activity | Activity comparable to ibuprofen. | researchgate.net |
| Thio containing pyrrolo[2,3-d]pyrimidine derivatives | Promising anti-inflammatory activity | Compared to ibuprofen. | nih.gov |
Folate antagonists, or antifolates, are a class of drugs that interfere with the metabolic processes involving folic acid. They are widely used in cancer chemotherapy. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to design potent antifolates.
A notable example is the compound LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that has undergone extensive clinical trials. nih.gov This compound and its polyglutamated metabolites have been shown to inhibit multiple key folate-requiring enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.gov The potent and multiple-enzyme inhibitory action of these compounds contributes to their cytotoxic effects. nih.gov Another study described the design and synthesis of novel pyrrolo[2,3-d]pyrimidine antifolates that were significantly more growth-inhibitory against certain human cancer cell lines than methotrexate (B535133), a classical antifolate. nih.gov
| Compound/Class | Target Enzymes | Key Findings | Reference |
|---|---|---|---|
| LY231514 | TS, DHFR, GARFT | Potent inhibitor of multiple folate-requiring enzymes. | nih.gov |
| N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (12a) | Not specified | More growth-inhibitory than methotrexate against KB and A549 cells. | nih.gov |
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. The development of novel and effective anti-diabetic agents is a global health priority. Pyrrolo[2,3-d]pyrimidine derivatives have emerged as a promising scaffold for the design of such agents. researchgate.netnih.gov
Several studies have highlighted the potential of pyrimidine derivatives, including those with the pyrrolo[2,3-d]pyrimidine core, in managing diabetes. researchgate.netnih.gov The therapeutic approach often involves the inhibition of key enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. researchgate.net By inhibiting these enzymes, these compounds can help to lower postprandial blood glucose levels. researchgate.net The design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives are actively being pursued to develop new lead compounds with potent anti-diabetic activity. researchgate.net
Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The discovery of new antihypertensive drugs with novel mechanisms of action is an ongoing effort in medicinal chemistry. Pyrrolo[2,3-d]pyrimidine derivatives have been explored for their potential to lower blood pressure. researchgate.net
Research in this area has led to the design and synthesis of new pyrimidine derivatives, some of which are based on the nifedipine-like structure, a known calcium channel blocker. researchgate.net Certain synthesized compounds showed a significant decrease in mean arterial blood pressure in animal models. researchgate.net The mechanism of action for some of these compounds was found to be through calcium channel blockade, leading to relaxation of blood vessels and a decrease in heart rate. researchgate.net Histopathological studies have also suggested that some derivatives may lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS), which plays a crucial role in vasodilation. researchgate.net
Anti-protozoal Activity
The biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives has spanned a wide range of therapeutic targets, including antiviral and antimicrobial applications. nih.govresearchgate.net Extensive research has confirmed their efficacy against various bacterial and fungal strains, as well as certain viruses. researchgate.net However, based on available scientific literature, specific investigations into the anti-protozoal activity of this compound have not been reported.
Adenosine (B11128) Receptor Modulation
Adenosine receptors (ARs), which include the subtypes A1, A2A, A2B, and A3, play crucial roles in a multitude of physiological processes, particularly in the cardiovascular and central nervous systems. mdpi.com The structural similarity of the pyrrolo[2,3-d]pyrimidine core to adenine has prompted investigation into its derivatives as modulators of these receptors. nih.gov
Studies have shown that this class of compounds can act as antagonists for various adenosine receptor subtypes. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been specifically designed and patented as antagonists of A1, A2A, and A3 adenosine receptors. In other research focused on developing inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a 1-deaza analogue known as pyrrolo[3,2-c]pyridine 24 was synthesized as a potent kinase inhibitor. While compound 24 itself was not reported to be profiled for AR activity, subsequent derivatives developed from its scaffold, compounds 44 and 45, were tested in a broad in vitro pharmacology screen. This profiling revealed that these compounds possess binding affinity for the human adenosine A2B receptor, showing 18% and 26% inhibition at a 1 µM concentration, respectively.
Preclinical Pharmacokinetic and ADME Profiling (In silico and In vitro)
The evaluation of a compound's drug-like properties is a critical step in pre-clinical development. For pyrrolo[2,3-d]pyrimidine derivatives, both computational (in silico) and laboratory (in vitro) methods have been employed to predict their absorption, distribution, metabolism, and excretion (ADME) profiles.
In Silico ADMET Predictions
In silico computational tools are frequently used to predict the pharmacokinetic and toxicity profiles of novel compounds early in the drug discovery process. For the broader class of pyrrolo[2,3-d]pyrimidine derivatives, these predictions have generally been favorable.
Studies on various series of these derivatives consistently show that the compounds adhere to Lipinski's rule of five, indicating good "drug-likeness" and a higher likelihood of oral bioavailability. mdpi.com ADMET predictions often suggest good intestinal absorption. Furthermore, many derivatives are predicted to have low permeability across the blood-brain barrier, which can be advantageous for minimizing potential central nervous system side effects. The predictions also indicate that metabolism is likely to occur via major biotransforming enzymes such as CYP2D6 and CYP3A4.
Table 1: Representative In Silico ADMET Predictions for a Series of Pyrrolo[2,3-d]pyrimidine Derivatives
| Parameter | Predicted Outcome | Implication |
| Lipinski's Rule of Five | Compliant | Favorable drug-like characteristics |
| Intestinal Absorption | Good | Potential for favorable oral bioavailability |
| Blood-Brain Barrier | Low Permeability | Reduced probability of CNS side effects |
| CYP Metabolism | Substrate of CYP2D6/CYP3A4 | Identifies major metabolic pathways |
| Toxicity | Low Oral Acute/Chronic Toxicity | Favorable preliminary safety profile |
This table represents a synthesis of typical findings for the pyrrolo[2,3-d]pyrimidine class from multiple studies; data is not specific to a single compound unless otherwise noted.
In Vitro Metabolic Stability and Permeability Assessments
Following promising in silico predictions, in vitro assays provide laboratory-based data on a compound's real-world behavior. Key assessments include metabolic stability in liver microsomes and permeability across cell monolayers.
In a study focused on developing LRRK2 inhibitors, the pyrrolo[3,2-c]pyridine analogue, compound 24, served as a key starting point for further optimization. While permeability data for compound 24 was not explicitly detailed, closely related derivatives developed from its scaffold underwent these assessments. For example, compounds 31 and 32 demonstrated high permeability in a Madin-Darby canine kidney (MDCK) cell line transfected with human MDR1, which is a model for assessing transport across epithelial barriers. These compounds showed low efflux ratios, suggesting they are not significantly pumped out of cells by the P-glycoprotein transporter. However, their metabolic stability in human liver microsomes was high, indicating rapid clearance.
Further modifications to the scaffold, leading to compounds 44 and 45, resulted in an improved balance of properties. These derivatives maintained moderate permeability and exhibited lower, more favorable human microsomal clearance rates, indicating greater metabolic stability.
Table 2: In Vitro Permeability and Metabolic Stability of Pyrrolo[2,3-d]pyrimidine Derivatives Related to Compound 24
| Compound | Papp A→B (10⁻⁶ cm/s) | Efflux Ratio | Human Microsomal Clearance (L/h/Kg) |
| 31 | 23.9 | 0.7 | 2.5 |
| 32 | 19.7 | 1.0 | 4.2 |
| 44 | Moderate | Low | 1.7 |
| 45 | Moderate | Low | 1.4 |
Papp A→B: Apparent permeability coefficient from apical to basolateral side in MDR1-MDCK cells.
Structure Activity Relationship Sar Studies of Pyrrolo 2,3 D Pyrimidine Derivatives
Elucidation of Key Structural Elements for Biological Activity
The foundational element for the biological activity of this class of compounds is the pyrrolo[2,3-d]pyrimidine nucleus itself. This core structure mimics adenine (B156593), a key component of adenosine (B11128) triphosphate (ATP), enabling these derivatives to competitively bind to the ATP-binding site of various kinases. nih.gov The nitrogen atoms at positions 1 and 3, along with the pyrrole (B145914) nitrogen at position 7, are critical for forming hydrogen bonds and other interactions within the kinase hinge region.
Beyond the core scaffold, specific substitutions at various positions are instrumental in defining the biological profile of these derivatives. Research has consistently shown that the nature and position of these substituents are what fine-tune the potency and selectivity of the compounds. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinase inhibition, the substitution patterns on the pyrimidine (B1678525) and pyrrole rings are paramount. nih.gov Similarly, for activity against RET kinase, both the core heterocycle and its substituents play a crucial role in inhibitory potential. nih.gov The development of tricyclic pyrrolo[2,3-d]pyrimidine derivatives has also highlighted the importance of extending the core structure to achieve desired cytotoxic activities against cancer cell lines. mdpi.com
Impact of Substituent Variation on Potency and Selectivity
The potency and selectivity of pyrrolo[2,3-d]pyrimidine derivatives can be dramatically altered by modifying the substituents at various positions of the heterocyclic core.
Substitutions at the C4-position: The C4 position is a frequent site for modification, often bearing an amino linkage to a substituted phenyl ring. In a series of 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines, derivatives with substituents at the 3-position of the phenyl ring were found to be more potent inhibitors of EGFR tyrosine kinase activity compared to their 2- and 4-substituted counterparts. researchgate.net This highlights the importance of the electronic properties of the substituent in this position.
Substitutions at the C5- and C6-positions: Modifications at the C5 and C6 positions of the pyrrole ring have also been explored to enhance potency and selectivity. For instance, the introduction of a 3-pyridyl unit at the C6 position has been a successful strategy in developing potent Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors. mdpi.com
Halogenation: The strategic incorporation of halogen atoms (fluorine, chlorine, bromine) is a common and effective strategy to enhance the potency and selectivity of pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com Halogenation can influence the electronic properties of the molecule and its binding affinity for the target kinase. For example, in a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', several compounds with halogen substituents demonstrated promising cytotoxic effects against various cancer cell lines. mdpi.com The presence of a bromine atom at the R1 position in certain tricyclic derivatives was also noted to have a favorable impact on biological activity. mdpi.com
The following table summarizes the inhibitory activity of selected pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines, illustrating the impact of substituent variations.
| Compound | R1 | R2 | Cell Line | IC50 (µM) |
| 8f | Br | H | MCF-7 | ~1.5 |
| 8g | Br | F | MCF-7 | ~1.5 |
| 10a | Cl | - | MCF-7 | ~23 |
| 10a | Cl | - | HeLa | ~28 |
| 10a | Cl | - | HT-29 | ~25 |
Data sourced from a study on tricyclic pyrrolo[2,3-d]pyrimidines. mdpi.com
In another study focusing on EGFR inhibitors, compound 12i showed remarkable selectivity and potency. nih.gov
| Compound | Target | IC50 (nM) |
| 12i | T790M mutant EGFR | 0.21 |
| 12i | Wild-type EGFR | 22 |
Data from a study on pyrrolo[2,3-d]pyrimidine derivatives as EGFR-TKIs. nih.gov
Bioisosteric Replacement Strategies and Their Influence on Activity Profiles
Bioisosteric replacement is a powerful tool in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The pyrrolo[2,3-d]pyrimidine scaffold is itself a bioisostere of purine, which accounts for its broad applicability as a kinase inhibitor. nih.govmdpi.com
A notable example of bioisosteric replacement within this class of compounds is the substitution of the pyrrole ring with a thieno[2,3-d]pyrimidine (B153573) core. This strategy was employed in the development of RET kinase inhibitors. The study explored the effect of this bioisosteric replacement on the inhibition of wild-type and drug-resistant mutant forms of RET. This demonstrates that even subtle changes to the core heterocyclic system can significantly impact the activity profile. nih.gov
Furthermore, the pyrrolo[2,3-d]pyrimidine nucleus is considered a deaza-isostere of adenine, which explains its ability to interact with ATP-dependent enzymes. nih.gov This inherent bioisosteric relationship is a fundamental reason for the success of this scaffold in drug discovery.
Conformational Analysis and Molecular Features Driving Biological Response
The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. For pyrrolo[2,3-d]pyrimidine derivatives, conformational analysis and molecular modeling have provided valuable insights into the features that drive their biological response.
In a study of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines as microtubule targeting agents, it was found that a syn conformation of the N4-aryl substitution with respect to the scaffold was a key feature for the most active compounds. nih.gov This sterically induced conformational restriction was crucial for potent microtubule depolymerizing activity. The N5-methylation of the pyrrolo[3,2-d]pyrimidine core was also identified as a requirement for high potency, with the methylated analog being over 150-fold more potent than its non-methylated counterpart. nih.gov
Molecular docking simulations have also been instrumental in understanding the binding modes of these derivatives. For instance, theoretical simulations provided structural evidence for the selective kinase inhibitory activity of certain pyrrolo[2,3-d]pyrimidine derivatives against mutant EGFR. nih.gov These computational studies help to visualize how the molecule fits into the active site of the kinase and which residues it interacts with, guiding the design of more potent and selective inhibitors.
Computational and Molecular Modeling Approaches for Pyrrolo 2,3 D Pyrimidine Derivatives
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For pyrrolo[2,3-d]pyrimidine derivatives, this technique is instrumental in understanding how they fit into the ATP-binding pocket of target kinases.
Molecular docking simulations are crucial for predicting the binding mode of pyrrolo[2,3-d]pyrimidine derivatives within the active site of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comresearchgate.net These simulations can reveal the precise orientation of the inhibitor and its key interactions with amino acid residues in the binding pocket.
For instance, in a study of a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, molecular docking was used to elucidate the binding mode of the most potent compound, 5k . mdpi.comresearchgate.net The docking results for compound 5k in the active sites of EGFR, Her2, VEGFR2, and CDK2 showed a binding pattern comparable to that of the known multi-targeted kinase inhibitor, sunitinib. mdpi.comresearchgate.net The superimposition of compound 5k with the co-crystallized ligand erlotinib (B232) in the EGFR active site further validated the predicted binding pose. researchgate.net
A critical output of molecular docking is the detailed profile of interactions between the ligand and the protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and other non-covalent forces, are the primary drivers of binding affinity and selectivity.
For pyrrolo[2,3-d]pyrimidine derivatives, the core scaffold typically forms key hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. For example, the pyrrolo[3,2-d]pyrimidine moiety has been shown to form a hydrogen bond with Met793 in the adenine pocket of EGFR. nih.gov The various substituents on the pyrrolo[2,3-d]pyrimidine core are then designed to form additional favorable interactions with surrounding residues.
In the case of compound 5k , docking studies revealed specific interactions that contribute to its inhibitory activity. mdpi.comresearchgate.net While the precise interactions for "Pyrrolo[2,3-d]pyrimidine derivative 24" are not detailed in the available literature, the following table illustrates the types of interactions observed for a representative compound from this class.
| Target Kinase | Interacting Residues | Type of Interaction |
| EGFR | Met793, Leu844, Ala743 | Hydrogen Bonding, Hydrophobic |
| Her2 | (Not specified) | (Not specified) |
| VEGFR2 | (Not specified) | (Not specified) |
| CDK2 | (Not specified) | (Not specified) |
| (This table is illustrative of the types of interactions observed for pyrrolo[2,3-d]pyrimidine derivatives based on available literature for similar compounds) |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more realistic assessment of the stability of the binding pose and the conformational changes in the protein upon ligand binding.
MD simulations can be used to analyze the stability of the binding mode predicted by docking. By simulating the complex in a solvated environment over nanoseconds or even microseconds, researchers can observe whether the key interactions are maintained and whether the ligand remains stably bound in the active site. These simulations can also reveal subtle conformational changes in the protein that may not be apparent from static docking poses.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of drug design, DFT calculations can be employed to understand the electronic properties of a molecule, such as its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and reactivity. For covalent inhibitors, DFT can be used to model the reaction mechanism between the inhibitor and a specific residue in the kinase active site, providing insights into the covalent bond formation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence the potency of these compounds, QSAR models serve as invaluable tools for the rational design and prediction of the activity of new, unsynthesized analogs.
In the context of pyrrolo[2,3-d]pyrimidine derivatives, particularly those targeting protein kinases such as Epidermal Growth Factor Receptor (EGFR) and its family member HER2, QSAR studies have been instrumental in elucidating the structural requirements for potent inhibition.
Detailed Research Findings
Recent research has highlighted a series of pyrrolo[3,2-d]pyrimidine derivatives as dual inhibitors of EGFR and HER2. Although a positional isomer of the [2,3-d] series, the principles of their QSAR analysis are highly relevant. In one such study, a dual-response G-QSAR model was developed to understand the features influencing both EGFR and HER2 inhibition. This model provided site-specific information on how different substituents impact the dual activity. tandfonline.comtandfonline.com
For instance, a comparison between two closely related compounds, C22 and C24, which differ only at the R1 position, revealed the significance of specific molecular descriptors. The substitution of a cyano group (-CN) in compound C22 with a trifluoromethyl group (-CF3) in compound C24 led to an increase in the k2alpha descriptor value, which was found to negatively affect the dual inhibitory activity. tandfonline.com This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituents.
Another comprehensive study focused on developing 3D-QSAR models, namely Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), for a series of dual EGFR/HER2 inhibitors. In this research, a compound designated as 24 was identified as the most active ligand in the series and was used as a template for generating 3D contour maps. These maps provide a visual representation of the regions around the molecule where steric bulk, positive or negative electrostatic potential, and other properties would be favorable or unfavorable for activity. nih.gov The statistical robustness of these models, validated through various metrics, underscores their predictive power for designing novel inhibitors with enhanced potency. nih.gov
While a dedicated QSAR study solely focused on a compound explicitly named "this compound" is not extensively detailed in the public domain, the available research on closely related analogs and the use of a highly active compound numbered "24" in broader QSAR studies provide significant insights. These studies consistently demonstrate that factors such as the nature of substituents on the pyrrolo[2,3-d]pyrimidine core, their electronic properties, and their steric compatibility with the kinase active site are critical determinants of biological activity.
The following interactive table summarizes the key findings from a representative QSAR study on dual EGFR/HER2 inhibitors, which included a highly active compound numbered 24.
| QSAR Model | Statistical Parameter | Value | Significance |
| Dual G-QSAR | Correlation Coefficient (r) | 0.66 | Indicates a positive correlation between EGFR and HER2 inhibitory activities. |
| 3D-QSAR (CoMFA/CoMSIA) | Sensitivity Index (q² vs. r²) | 0.93 (EGFR), 1.17 (HER2) | Confirms that the models are statistically reliable and not obtained by chance. |
Therapeutic Potential and Future Research Directions for Pyrrolo 2,3 D Pyrimidine Derivatives
Identification and Optimization of Lead Compounds
The discovery of novel therapeutic agents based on the pyrrolo[2,3-d]pyrimidine core often begins with the identification of a hit compound, which is then systematically optimized to generate a lead compound with improved biological activity and drug-like properties. This process relies heavily on understanding the structure-activity relationship (SAR), where modifications at various positions of the scaffold are correlated with changes in inhibitory potency and selectivity. auctoresonline.org
For instance, in the development of inhibitors for the RET kinase, a known driver in certain cancers, a detailed SAR analysis was conducted on a series of pyrrolo[2,3-d]pyrimidine derivatives. consensus.app This exploration revealed that specific moieties, such as 5-tert-butylisoxazole and 3-tert-butyl-N-methyl-1H-pyrazole, at certain positions were optimal for activity. consensus.app The optimization process led to the identification of compound 59 , which demonstrated low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant. consensus.apprsc.org
Similarly, in the pursuit of fourth-generation EGFR inhibitors to overcome resistance, a hit compound was identified from a kinase inhibitor library. nih.gov Structural optimization focused on modifying a hydrophilic moiety, leading to the development of compound 31r , which showed subnanomolar inhibitory activity against EGFR triple mutants. mdpi.com
Table 1: Example of Structure-Activity Relationship (SAR) in Pyrrolo[2,3-d]pyrimidine Derivatives Targeting RET Kinase
| Compound | Core Scaffold | Key Substituent | Target | IC50 (nM) |
|---|---|---|---|---|
| Lead Analog | Pyrrolo[2,3-d]pyrimidine | Phenyl | RET-wt | >1000 |
| 59 | Pyrrolo[2,3-d]pyrimidine | 5-tert-butylisoxazole | RET-wt | <10 |
| 59 | Pyrrolo[2,3-d]pyrimidine | 5-tert-butylisoxazole | RET V804M | <10 |
This table is illustrative, based on findings that showed optimization of substituents led to potent compounds like 59 , and that scaffold changes (scaffold hopping to a thieno[2,3-d]pyrimidine) could diminish activity. consensus.app
Exploration of Novel Therapeutic Targets and Mechanisms
Research into pyrrolo[2,3-d]pyrimidine derivatives has expanded beyond traditional targets to address a wide range of kinases implicated in cancer progression and other diseases. The adaptability of the scaffold allows for the design of inhibitors against various targets. nih.gov
Key Therapeutic Targets:
Axl Kinase: A receptor tyrosine kinase linked to tumor growth and drug resistance. Compound 13b was identified as a potent Axl inhibitor. auctoresonline.org
RET Kinase: Fusions and mutations in RET are oncogenic drivers in lung and thyroid cancers. Compound 59 is a potent inhibitor of both wild-type and mutant RET. consensus.apprsc.org
Colony-Stimulating Factor 1 Receptor (CSF1R): A key target in cancer immunotherapy for its role in macrophage polarization. Compound 18h was developed as a potent and highly selective CSF1R inhibitor. nih.gov
Janus Kinases (JAK) and Histone Deacetylases (HDAC): Dual inhibition of JAK and HDAC is a promising strategy to overcome resistance mechanisms. Compounds 15d and 15h were discovered as potent dual inhibitors of JAK1/2/3 and HDAC1/6.
Mutant Epidermal Growth Factor Receptor (EGFR): Overcoming resistance to existing EGFR inhibitors is a major clinical challenge. Compound 31r effectively inhibits EGFR triple mutants, including the challenging C797S mutation. nih.govmdpi.com
The mechanism of action for many of these derivatives involves competitive inhibition at the ATP-binding site of the target kinase. researchgate.net Downstream, this inhibition can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). For example, mechanistic studies of the multi-targeted kinase inhibitor 5k showed it could induce apoptosis in HepG2 cancer cells, marked by an increase in pro-apoptotic proteins like caspase-3 and Bax and a decrease in the anti-apoptotic protein Bcl-2.
Strategies for Enhancing Selectivity and Overcoming Resistance Mechanisms
A primary challenge in kinase inhibitor development is achieving selectivity for the target kinase over other closely related kinases to minimize off-target effects. Another significant hurdle is overcoming acquired resistance, where cancer cells develop mutations that render the drug ineffective. researchgate.net
Enhancing Selectivity: Researchers have successfully improved selectivity by modifying the pyrrolo[2,3-d]pyrimidine scaffold. In the development of CSF1R inhibitors, strategic modifications led to compound 18h , which displayed an IC50 of 5.14 nM against CSF1R while being over 38-fold more selective for it than other type III receptor tyrosine kinases. nih.gov Similarly, for another series, the introduction of an m-methyl group on a benzylamine moiety significantly suppressed EGFR activity while maintaining high potency for CSF1R, boosting selectivity.
Overcoming Resistance: The development of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), often through the C797S mutation, represents a critical unmet need in non-small cell lung cancer (NSCLC). nih.gov Scientists have designed a novel series of pyrrolo[2,3-d]pyrimidine derivatives specifically to address this. Compound 31r potently inhibits EGFR enzymes with this triple mutation (e.g., EGFR19del/T790M/C797S) at subnanomolar concentrations while sparing wild-type EGFR, showcasing a promising path to overcoming this form of resistance. mdpi.com Dual-target inhibitors also represent a strategy to combat resistance. For example, the dual JAK/HDAC inhibitors 15d and 15h were designed to counteract the feedback activation of the JAK-STAT pathway, a known mechanism of resistance to HDAC inhibitors.
Development of Advanced Preclinical Models for Efficacy Evaluation
To assess the therapeutic potential of novel pyrrolo[2,3-d]pyrimidine derivatives, researchers utilize a variety of advanced preclinical models that can better predict clinical outcomes. These models are crucial for evaluating a compound's efficacy in a biological system.
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. The efficacy of lead compounds is demonstrated by their ability to suppress tumor growth in these models.
Table 2: Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives in Xenograft Models
| Compound | Target(s) | Cell Line Used in Model | Xenograft Model Type | Observed Effect |
|---|---|---|---|---|
| 31r | EGFR Triple Mutant | PC-9 EGFR19del/T790M/C797S | NSCLC Xenograft | Significant tumor growth suppression and regression. nih.govmdpi.com |
| 15d | JAK/HDAC | MDA-MB-231 | Breast Cancer Xenograft | Effective inhibition of tumor growth. |
| 13b | Axl | BaF3/TEL-Axl | Engineered Cell Xenograft | Promising therapeutic effect. auctoresonline.org |
| 59 | RET | LC-2/ad (RET fusion) | NSCLC Cell Line | Inhibition of cell growth. consensus.app |
These in vivo studies provide essential validation of the compounds' biological activity and their potential for further development. auctoresonline.orgmdpi.com
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
While direct, large-scale multi-omics studies on pyrrolo[2,3-d]pyrimidine derivatives are an emerging area, current research lays the groundwork for such an integrated approach. Mechanistic studies often include targeted proteomic and genomic analyses to understand a compound's effect beyond its primary target.
For instance, the investigation of compound 5k involved analyzing its impact on key apoptosis-regulating proteins, including caspase-3, Bax, and Bcl-2. This represents a form of targeted proteomics. Similarly, studies on dual JAK/HDAC inhibitors that examine the downstream LIFR-JAK-STAT signaling pathway delve into the transcriptomic and proteomic consequences of drug action.
The future of this field will likely involve a more comprehensive integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—to build a complete picture of a drug's mechanism of action. This deeper understanding can help identify novel biomarkers for patient selection, predict potential resistance mechanisms before they arise, and uncover new therapeutic applications for these versatile compounds.
Innovative Design Strategies (e.g., Molecular Hybridization, Scaffold Hopping)
To accelerate the discovery of novel drug candidates, medicinal chemists employ innovative design strategies that leverage existing knowledge of bioactive molecules and scaffolds.
Molecular Hybridization: This strategy involves combining the structural features or pharmacophores of two or more known bioactive compounds into a single new molecule. For example, researchers designed potent CSF1R inhibitors by merging fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. This approach led to the development of compound 12b , which emerged as a highly potent CSF1R inhibitor with favorable properties. Another study created hybrid compounds from isatin and pyrrolo[2,3-d]pyrimidine pharmacophores to produce multi-kinase inhibitors.
Scaffold Hopping: This technique involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining the original biological activity. This can lead to compounds with improved properties, such as better selectivity or pharmacokinetics. In the development of RET inhibitors, researchers explored the thieno[2,3-d]pyrimidine (B153573) scaffold as a bioisostere (a scaffold with similar properties) of the original pyrrolo[2,3-d]pyrimidine core. consensus.app While in this specific case the replacement diminished activity, the strategy remains a valuable tool for exploring new chemical space and intellectual property. consensus.app
Challenges and Opportunities in the Field of Pyrrolo[2,3-d]pyrimidine Research
The development of pyrrolo[2,3-d]pyrimidine-based therapeutics, while highly promising, faces several challenges that also present significant opportunities for innovation.
Challenges:
Acquired Resistance: As with many targeted therapies, the emergence of resistance mutations in the target kinase remains a major obstacle to long-term efficacy. nih.gov
Kinase Selectivity: The high degree of similarity among kinase ATP-binding sites makes it difficult to design inhibitors that are highly selective for a single target, which can lead to off-target effects. researchgate.net
Pharmacokinetic Properties: Achieving optimal drug-like properties, including oral bioavailability and metabolic stability, can be challenging and requires extensive medicinal chemistry efforts.
Opportunities:
Overcoming Clinical Resistance: There is a clear opportunity to design next-generation inhibitors that can effectively target the resistance mutations that arise in response to current therapies, as demonstrated by the development of compounds active against EGFR C797S. mdpi.com
Multi-Targeted and Dual-Inhibitor Therapies: Designing single molecules that can inhibit multiple oncogenic pathways simultaneously (e.g., JAK and HDAC) offers a promising approach to treating complex, multifactorial diseases like cancer and potentially preventing or delaying resistance.
Expanding Therapeutic Areas: While oncology is the primary focus, the diverse biological activities of these derivatives suggest potential applications in other areas, including inflammatory diseases, viral infections, and neurodegenerative disorders. nih.gov
The continued exploration of the pyrrolo[2,3-d]pyrimidine scaffold, driven by innovative design strategies and a deeper mechanistic understanding, holds immense promise for delivering novel and effective medicines. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for Pyrrolo[2,3-d]pyrimidine derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary methods are documented:
- Conventional reflux : Ethanol under reflux for 5–8 hours yields high-purity products (e.g., 6-amino-1,3-dimethyluracil as a precursor) .
- Microwave-assisted synthesis : Reduces reaction time to 15 minutes at 80°C, preserving yield while enhancing efficiency .
- Key variables include solvent polarity, temperature, and catalyst selection (e.g., TBAB for one-pot three-component reactions) .
Q. How is the JAK inhibitory activity of Pyrrolo[2,3-d]pyrimidine derivative 24 validated in preliminary assays?
- Methodological Answer : Initial screening involves:
- Cell-based assays : Measurement of STAT phosphorylation in cytokine-stimulated cells (e.g., T-cell lines) to assess JAK/STAT pathway inhibition .
- Kinase profiling : Selectivity is tested against JAK isoforms (JAK1, JAK2, JAK3, TYK2) using recombinant kinase assays .
- IC₅₀ values are compared to reference inhibitors (e.g., tofacitinib) .
Q. What structural features of Pyrrolo[2,3-d]pyrimidine derivatives correlate with biological activity?
- Methodological Answer :
- Core scaffold : The pyrrolo[2,3-d]pyrimidine nucleus mimics adenine, enabling ATP-competitive binding to kinases .
- Substituent effects :
- Electron-withdrawing groups (e.g., -CN, -NO₂) at C4 enhance JAK3 affinity .
- Bulky aromatic moieties (e.g., coumarin) improve cellular permeability and anti-viral activity .
- Quantitative structure-activity relationship (QSAR) models guide optimization .
Advanced Research Questions
Q. How can contradictory data on anti-proliferative efficacy across cell lines be resolved?
- Methodological Answer :
- Model-specific factors : Differences in cell line expression profiles (e.g., folate receptor α in KB vs. HeLa cells) impact activity of antifolate derivatives .
- Assay standardization : Use synchronized cell cycles and uniform ATP concentration in MTT assays to reduce variability .
- Mechanistic follow-up : RNA-seq or proteomics to identify off-target pathways (e.g., dihydrofolate reductase vs. GARFTase inhibition) .
Q. What strategies are employed to enhance selectivity for JAK3 over other kinases?
- Methodological Answer :
- Crystallographic studies : Identify JAK3-specific hydrophobic pockets (e.g., Leu905/Val938) for structure-based design .
- Proteolytic profiling : Use kinome-wide panels (≥400 kinases) to assess off-target binding .
- Dynamic pharmacophore modeling : Adjust substituent flexibility (e.g., rigid vs. rotatable bonds) to minimize interactions with JAK2’s larger ATP pocket .
Q. How are biochemical assays designed to quantify GARFTase inhibition?
- Methodological Answer :
- In situ assay : KB cells are treated with test compounds, followed by LC-MS quantification of glycinamide ribonucleotide (GAR) accumulation .
- Control parameters : Include PMX (pralatrexate) as a positive control and measure IC₅₀ values in triplicate (e.g., IC₅₀ = 1.2 nM for derivative 2d) .
- Enzyme kinetics : Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes .
Q. What computational approaches validate molecular docking predictions for kinase inhibition?
- Methodological Answer :
- Ensemble docking : Use multiple JAK3 crystal structures (PDB IDs: 4LBC, 5L83) to account for conformational flexibility .
- Molecular dynamics (MD) simulations : 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) and hydrogen bond persistence .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., -OCH₃ vs. -CF₃) .
Methodological Challenges and Solutions
Q. How are regioselective C-H functionalizations achieved in pyrrolo[2,3-d]pyrimidine scaffolds?
- Methodological Answer :
- Pd-catalyzed arylation : Use aryl iodides with directing groups (e.g., -CONHR) for C5-selective coupling .
- Microwave irradiation : Enhances regioselectivity in one-pot reactions (e.g., 85% yield for 4-aminated derivatives) .
- Green chemistry : Water-mediated multicomponent reactions reduce byproducts (e.g., 93% yield under solvent-free conditions) .
Q. What in vivo models are appropriate for evaluating anti-inflammatory efficacy?
- Methodological Answer :
- Murine models : Collagen-induced arthritis (CIA) for JAK inhibition or carrageenan-induced paw edema for acute inflammation .
- Dosage optimization : Pharmacokinetic studies to determine bioavailability (e.g., 10 mg/kg oral dose with Tmax = 2 hours) .
- Biomarker analysis : ELISA for IL-6/IFN-γ reduction in serum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
